molecular formula C13H16N2O4 B13153287 trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B13153287
M. Wt: 264.28 g/mol
InChI Key: VPZVIGMHFDMXRW-QWRGUYRKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the carboxylic acid group with a tert-butoxycarbonyl (Boc) group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions can be performed to remove protective groups like Cbz and Boc.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed depend on the type of reaction. For example, deprotection reactions yield the free amino and carboxylic acid groups.

Mechanism of Action

The mechanism of action for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is not well-documented. its role as a building block in chemical synthesis suggests that it interacts with various molecular targets and pathways depending on the context of its use.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

(3S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1

InChI Key

VPZVIGMHFDMXRW-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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